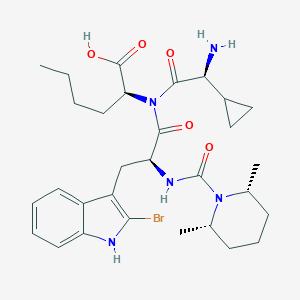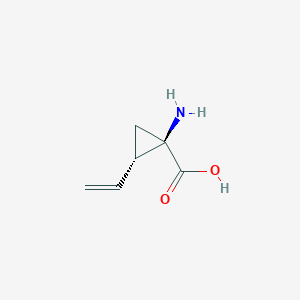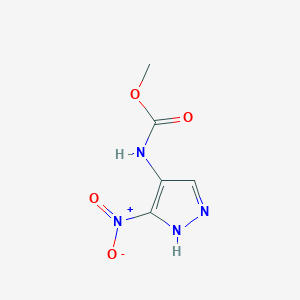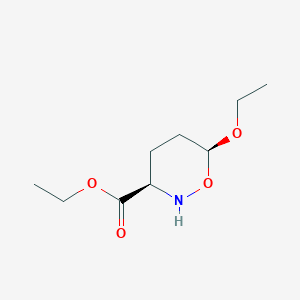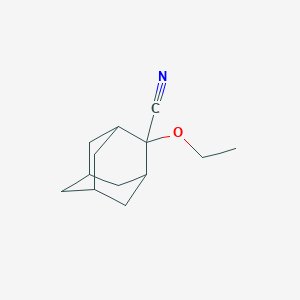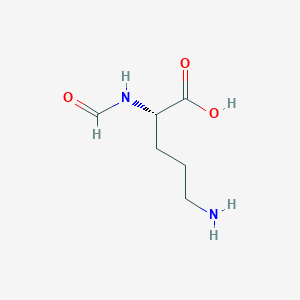
N~2~-Formyl-L-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Formyl-L-ornithine (FLO) is a naturally occurring compound that has been studied for its potential therapeutic applications. FLO is a derivative of the amino acid ornithine, and it has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N~2~-Formyl-L-ornithine is not fully understood, but it is believed to be related to its ability to modulate cellular signaling pathways. N~2~-Formyl-L-ornithine has been shown to inhibit the activity of enzymes involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. N~2~-Formyl-L-ornithine has also been shown to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. By inhibiting the activity of these enzymes, N~2~-Formyl-L-ornithine can reduce cell growth and proliferation.
Biochemische Und Physiologische Effekte
N~2~-Formyl-L-ornithine has a variety of biochemical and physiological effects. N~2~-Formyl-L-ornithine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N~2~-Formyl-L-ornithine has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, N~2~-Formyl-L-ornithine has been shown to inhibit the growth of cancer cells by reducing the biosynthesis of polyamines.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-Formyl-L-ornithine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. N~2~-Formyl-L-ornithine can be purified by recrystallization, and its purity can be confirmed using analytical techniques such as NMR and HPLC. However, N~2~-Formyl-L-ornithine also has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. In addition, the mechanism of action of N~2~-Formyl-L-ornithine is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N~2~-Formyl-L-ornithine. One area of research is the development of water-soluble derivatives of N~2~-Formyl-L-ornithine that can be administered in vivo. Another area of research is the identification of the molecular targets of N~2~-Formyl-L-ornithine and the signaling pathways that are involved in its effects. In addition, further studies are needed to explore the potential therapeutic applications of N~2~-Formyl-L-ornithine in a variety of diseases, including cancer, inflammation, and neurological disorders.
Synthesemethoden
N~2~-Formyl-L-ornithine can be synthesized in the laboratory by reacting L-ornithine with formic acid. The reaction produces a white crystalline solid that can be purified by recrystallization. The purity of the N~2~-Formyl-L-ornithine can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N~2~-Formyl-L-ornithine has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. N~2~-Formyl-L-ornithine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N~2~-Formyl-L-ornithine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
160200-90-8 |
|---|---|
Produktname |
N~2~-Formyl-L-ornithine |
Molekularformel |
C6H12N2O3 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(2S)-5-amino-2-formamidopentanoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-3-1-2-5(6(10)11)8-4-9/h4-5H,1-3,7H2,(H,8,9)(H,10,11)/t5-/m0/s1 |
InChI-Schlüssel |
HASCYVPYQRPYDC-YFKPBYRVSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)NC=O)CN |
SMILES |
C(CC(C(=O)O)NC=O)CN |
Kanonische SMILES |
C(CC(C(=O)O)NC=O)CN |
Synonyme |
L-Ornithine, N2-formyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



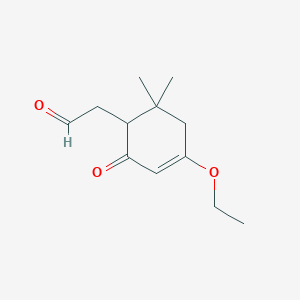
![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)


![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)
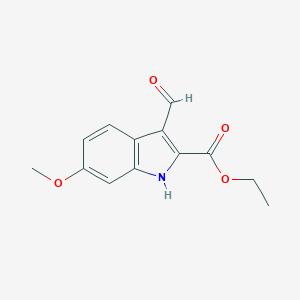
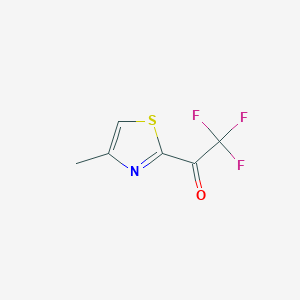
![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)
